((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methyl 3,4,5-trihydroxybenzoate
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Overview
Description
The compound “((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-2-yl)methyl3,4,5-trihydroxybenzoate” is a complex organic molecule that features multiple hydroxyl groups and methoxy groups attached to a tetrahydropyran ring and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and esterification reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while substitution reactions on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, this compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could interact with enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycosides and benzoates with multiple hydroxyl and methoxy groups. Examples include:
Quercetin glycosides: Known for their antioxidant properties.
Vanillin derivatives: Used in flavoring and fragrance industries.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H26O13 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H26O13/c1-30-10-6-13(31-2)20(14(7-10)32-3)35-22-19(28)18(27)17(26)15(34-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22+/m1/s1 |
InChI Key |
AKFOPXJJCZAISC-LNBCOLIQSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)OC |
Origin of Product |
United States |
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